molecular formula C20H17BrN4O B11441211 4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B11441211
M. Wt: 409.3 g/mol
InChI Key: ATLFWSYDJHNNLC-UHFFFAOYSA-N
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Description

4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a phenol group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is advantageous due to its high yield, simplicity, and environmental friendliness.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The use of microwave irradiation can be scaled up with appropriate equipment to ensure consistent and efficient production. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-Bromo-2-{3-[(2,6-dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17BrN4O

Molecular Weight

409.3 g/mol

IUPAC Name

4-bromo-2-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C20H17BrN4O/c1-12-4-3-5-13(2)18(12)24-20-19(15-10-14(21)6-7-16(15)26)23-17-11-22-8-9-25(17)20/h3-11,24,26H,1-2H3

InChI Key

ATLFWSYDJHNNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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